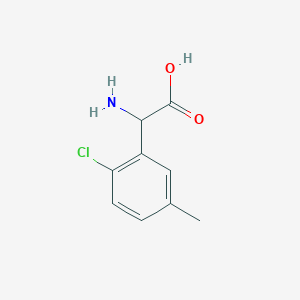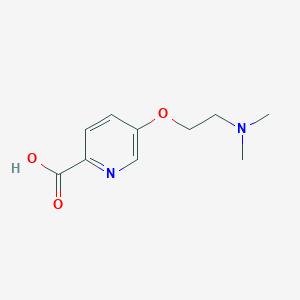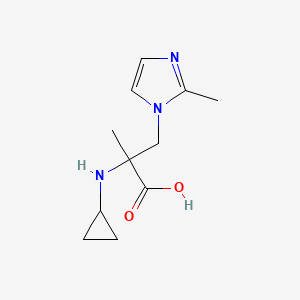
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is an organic compound that features both cyclopropylamino and imidazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the imidazole ring:
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an alkyl halide or an ester, under basic conditions.
Coupling of the imidazole and cyclopropylamino groups: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitroimidazole derivatives.
Reduction: The cyclopropylamino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroimidazole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: Structurally related to the imidazole ring in the compound.
Cyclopropylamine: Contains the cyclopropylamino group.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the combination of the cyclopropylamino and imidazole functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-5-6-14(8)7-11(2,10(15)16)13-9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OARKHSTZMBCWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC(C)(C(=O)O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


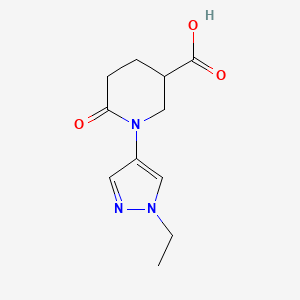
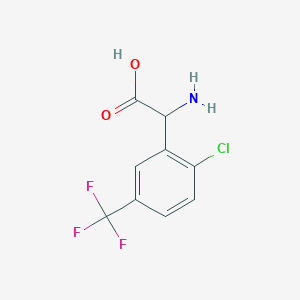
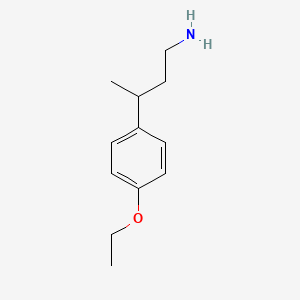
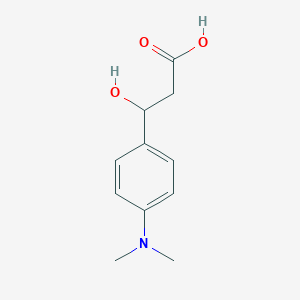
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

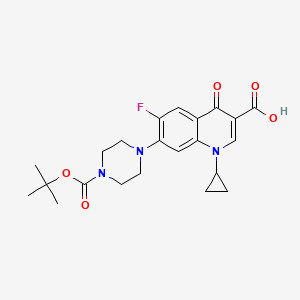
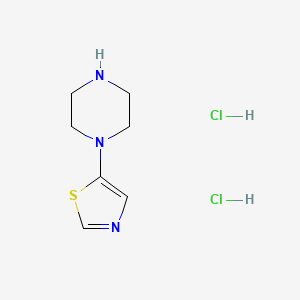
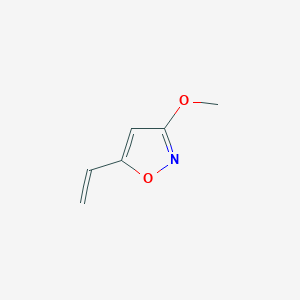
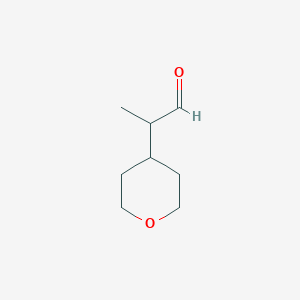

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)
